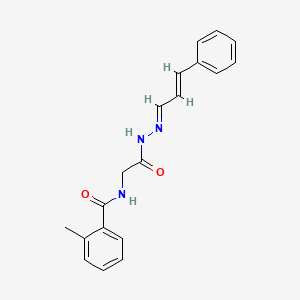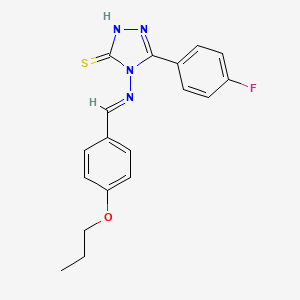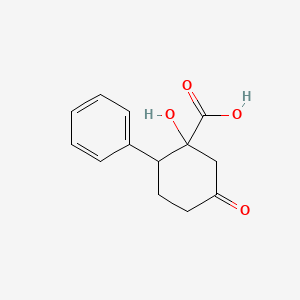![molecular formula C25H23N3O6 B12012169 [2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate](/img/structure/B12012169.png)
[2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Ethoxy-4-[(E)-[[2-(3-Methoxyanilino)-2-oxoacetyl]hydrazinyliden]methyl]phenyl]benzoat ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Ethoxygruppe, eine Methoxyanilinogruppe und einen Benzoatester umfasst. Ihre Summenformel lautet C26H24N4O5.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von [2-Ethoxy-4-[(E)-[[2-(3-Methoxyanilino)-2-oxoacetyl]hydrazinyliden]methyl]phenyl]benzoat umfasst in der Regel mehrere Schritte. Eine gängige Methode beinhaltet die Reaktion von 2-Ethoxy-4-formylphenylbenzoat mit 2-(3-Methoxyanilino)-2-oxoacetylhydrazin unter bestimmten Bedingungen. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Ethanol oder Methanol durchgeführt, wobei ein Katalysator zur Beschleunigung der Reaktion hinzugefügt wird.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Der Prozess wird auf Ausbeute und Reinheit optimiert und umfasst häufig Durchflussreaktoren und automatisierte Systeme, um eine gleichbleibende Qualität zu gewährleisten. Die Verwendung von hochreinen Reagenzien und die strenge Kontrolle der Reaktionsbedingungen sind entscheidend, um das gewünschte Produkt zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
[2-Ethoxy-4-[(E)-[[2-(3-Methoxyanilino)-2-oxoacetyl]hydrazinyliden]methyl]phenyl]benzoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere an den Ethoxy- und Methoxygruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation Carbonsäuren ergeben, während Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
[2-Ethoxy-4-[(E)-[[2-(3-Methoxyanilino)-2-oxoacetyl]hydrazinyliden]methyl]phenyl]benzoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und anticancer Eigenschaften.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von [2-Ethoxy-4-[(E)-[[2-(3-Methoxyanilino)-2-oxoacetyl]hydrazinyliden]methyl]phenyl]benzoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu den beobachteten biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und Kontext variieren.
Wissenschaftliche Forschungsanwendungen
[2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- [2-Ethoxy-4-[(E)-[[2-(4-Methoxyanilino)-2-oxoacetyl]hydrazinyliden]methyl]phenyl]benzoat
- [2-Ethoxy-4-[(E)-[[2-(3-Chloroanilino)-2-oxoacetyl]hydrazinyliden]methyl]phenyl]benzoat
Einzigartigkeit
Was [2-Ethoxy-4-[(E)-[[2-(3-Methoxyanilino)-2-oxoacetyl]hydrazinyliden]methyl]phenyl]benzoat von ähnlichen Verbindungen abhebt, ist sein spezifisches Substitutionsschema, das seine Reaktivität und biologische Aktivität beeinflussen kann. Das Vorhandensein der Methoxyanilinogruppe insbesondere kann einzigartige Eigenschaften verleihen, die in anderen verwandten Verbindungen nicht beobachtet werden.
Eigenschaften
Molekularformel |
C25H23N3O6 |
|---|---|
Molekulargewicht |
461.5 g/mol |
IUPAC-Name |
[2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C25H23N3O6/c1-3-33-22-14-17(12-13-21(22)34-25(31)18-8-5-4-6-9-18)16-26-28-24(30)23(29)27-19-10-7-11-20(15-19)32-2/h4-16H,3H2,1-2H3,(H,27,29)(H,28,30)/b26-16+ |
InChI-Schlüssel |
DIBDJBRGZOMUSB-WGOQTCKBSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)OC)OC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC(=CC=C2)OC)OC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12012087.png)
![5-(benzenesulfonyl)-6-imino-11-methyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12012091.png)

![Ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B12012105.png)

![N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12012110.png)



![Allyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012127.png)



![3-Ethyl-5,6-dimethyl-2-((2-methylbenzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12012172.png)
